molecular formula C25H23N3O4S B8645323 4-{5-Methyl-4-[(4-methylbenzenesulfonyl)methyl]-1,3-oxazol-2-YL}-N-[(pyridin-2-YL)methyl]benzamide

4-{5-Methyl-4-[(4-methylbenzenesulfonyl)methyl]-1,3-oxazol-2-YL}-N-[(pyridin-2-YL)methyl]benzamide

Cat. No. B8645323
M. Wt: 461.5 g/mol
InChI Key: XPHYQAGSIXLYRC-UHFFFAOYSA-N
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Patent
US09296732B2

Procedure details

Reaction of oxalyl chloride (75 λL, 0.9 mmol) and benzoic acid 4 (215 mg, 0.6 mmol) with subsequent coupling to 2-pyridinylmethylamine (68 λL, 0.6 mmol) gave benzamide 8 (221 mg, 83%) as a white powder: mp (EtOAc) 154-155° C.; 1H NMR δ 9.21 (t, J=6.0 Hz, 1H, CONH), 8.52 (dd, J=4.8, 1.5 Hz, 1H, H-6′), 8.04 (d, J=8.6 Hz, 2H, H-2, H-6), 7.91 (d, J=8.6 Hz, 2H, H-3, H-5), 7.77 (dt, J=7.8, 1.8 Hz, 1H, H-4′), 7.67 (d, J=8.3 Hz, 2H, H-2″, H-6″), 7.42 (d, J=8.3 Hz, 2H, H-3″, H-5″), 7.35 (d, J=7.8 Hz, 1H, H-3′), 7.27 (dd, J=7.7, 4.8 Hz, 1H, H-5′), 4.63 (s, 2H, CH2SO2), 4.59 (d, J=6.0 Hz, 2H, CH2N), 2.41 (s, 3H, CH3), 2.14 (s, 3H, CH3); 13C NMR δ 165.6, 158.6, 158.0, 149.9, 148.8, 144.5, 136.7, 135.6, 135.5, 129.6 (2), 128.8, 128.3 (2), 128.1 (2), 126.0, 125.4 (2), 122.1, 121.0, 53.0, 44.8, 21.0, 9.7; MS m/z 462.6 (MH+, 100%). Anal. calcd for C25H23N3O4S: C, 65.06; H, 5.02; N, 9.10. Found: C, 65.03; H, 5.00; N, 9.11%.
Quantity
0.9 mmol
Type
reactant
Reaction Step One
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[CH3:7][C:8]1[O:12][C:11]([C:13]2[CH:21]=[CH:20][C:16]([C:17](O)=[O:18])=[CH:15][CH:14]=2)=[N:10][C:9]=1[CH2:22][S:23]([C:26]1[CH:31]=[CH:30][C:29]([CH3:32])=[CH:28][CH:27]=1)(=[O:25])=[O:24].[N:33]1[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=1[CH2:39][NH2:40]>>[CH3:7][C:8]1[O:12][C:11]([C:13]2[CH:21]=[CH:20][C:16]([C:17]([NH:40][CH2:39][C:34]3[CH:35]=[CH:36][CH:37]=[CH:38][N:33]=3)=[O:18])=[CH:15][CH:14]=2)=[N:10][C:9]=1[CH2:22][S:23]([C:26]1[CH:27]=[CH:28][C:29]([CH3:32])=[CH:30][CH:31]=1)(=[O:24])=[O:25]

Inputs

Step One
Name
Quantity
0.9 mmol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
215 mg
Type
reactant
Smiles
CC1=C(N=C(O1)C1=CC=C(C(=O)O)C=C1)CS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
0.6 mmol
Type
reactant
Smiles
N1=C(C=CC=C1)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=C(O1)C1=CC=C(C(=O)NCC2=NC=CC=C2)C=C1)CS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 221 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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